(2-Isopropoxynaphthalen-1-yl)methanamine
CAS No.: 1049030-20-7
Cat. No.: VC0154857
Molecular Formula: C14H17NO
Molecular Weight: 215.296
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1049030-20-7 |
---|---|
Molecular Formula | C14H17NO |
Molecular Weight | 215.296 |
IUPAC Name | (2-propan-2-yloxynaphthalen-1-yl)methanamine |
Standard InChI | InChI=1S/C14H17NO/c1-10(2)16-14-8-7-11-5-3-4-6-12(11)13(14)9-15/h3-8,10H,9,15H2,1-2H3 |
Standard InChI Key | SFSIQOGCFKWXBV-UHFFFAOYSA-N |
SMILES | CC(C)OC1=C(C2=CC=CC=C2C=C1)CN |
Introduction
Chemical Identity and Nomenclature
(2-Isopropoxynaphthalen-1-yl)methanamine, identified by CAS Registry Number 1049030-20-7, is an aromatic amine derivative characterized by a naphthalene backbone with specific functional group substitutions . The compound is recognized by several systematic and common names in scientific literature.
Naming Conventions
The compound has multiple synonyms used throughout scientific literature and commercial catalogues:
Table 1: Nomenclature of the Target Compound
The multiple naming formats reflect the compound's structural complexity and follow standardized chemical nomenclature protocols established by IUPAC (International Union of Pure and Applied Chemistry).
Structural Characteristics
Molecular Composition
The molecular structure of (2-Isopropoxynaphthalen-1-yl)methanamine consists of a naphthalene core with two key functional groups:
Table 2: Structural Components
Structural Configuration
The compound's chemical structure features a naphthalene ring system with the methanamine group at position 1 creating an important functional center for potential hydrogen bonding and nucleophilic interactions. The isopropoxy group at position 2 contributes to the compound's lipophilicity and steric properties, influencing its behavior in biological systems and chemical reactions .
Physical and Chemical Properties
Physical Properties
The physical characteristics of (2-Isopropoxynaphthalen-1-yl)methanamine have been determined through both experimental methods and predictive computational models.
Table 3: Physical Properties
Chemical Properties
The chemical behavior of (2-Isopropoxynaphthalen-1-yl)methanamine is influenced by its functional groups and the electronic properties of the naphthalene core.
Table 4: Chemical Properties
Property | Value | Notes |
---|---|---|
pKa | 9.20 ± 0.30 | Predicted |
Reactive Centers | Amine group (-NH₂) | Primary nucleophilic center |
Isopropoxy group | Potential for hydrogen bonding | |
Stability | Data not available | - |
The amine functionality makes this compound moderately basic and provides a reactive site for various chemical transformations including nucleophilic substitutions, amide formation, and reductive amination reactions.
Analytical Characterization
Analytical techniques commonly employed for structural confirmation and purity assessment of compounds like (2-Isopropoxynaphthalen-1-yl)methanamine include various spectroscopic and chromatographic methods.
Isotopically Labeled Variants
A deuterium-labeled variant, (2-Isopropoxynaphthalen-1-yl)methanamine-d7, has been reported . This isotopically labeled compound would be valuable for various analytical applications including:
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Use as an internal standard in quantitative analyses
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Mechanistic studies of chemical reactions
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Metabolic pathway investigations
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Pharmacokinetic studies
Most suppliers classify this compound as being for research purposes only, indicating its primary use in laboratory settings rather than industrial or consumer applications.
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